Ethyl 2-imino-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate
Description
Ethyl 2-imino-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate (Compound 1a) is a functionalized dihydrothiazole derivative with a 2-imino group, methyl substituents at positions 3 and 4, and an ethyl carboxylate ester at position 5. It is synthesized via a one-pot, catalyst-free reaction using ethyl acetoacetate, N-bromosuccinimide (NBS), and N,N′-diethylthiourea, achieving a 75% yield . This method bypasses the traditional two-step synthesis of analogous compounds, which often involves halogenated intermediates and lower yields . The compound’s structural and synthetic novelty makes it a candidate for exploring biological activities, though specific data on its applications remain under investigation .
Properties
IUPAC Name |
ethyl 2-imino-3,4-dimethyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-4-12-7(11)6-5(2)10(3)8(9)13-6/h9H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFICIDXFDUJWKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=N)S1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395049 | |
| Record name | Ethyl 2-imino-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57591-82-9 | |
| Record name | Ethyl 2-imino-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
One-Pot Three-Step Synthesis via Thiocyanate Intermediates
Reaction Overview
A high-yielding route involves sequential substitution, condensation, and cyclization steps starting from ethyl acetoacetate derivatives. The process avoids isolation of intermediates, enhancing efficiency.
Step 1: Thiocyanate Substitution
Ethyl 3-chloroacetoacetate reacts with potassium thiocyanate (KSCN) in ethanol at room temperature, replacing the chloride with a thiocyanate group:
$$
\text{Ethyl 3-chloroacetoacetate} + \text{KSCN} \xrightarrow{\text{EtOH, RT, 2h}} \text{Ethyl 3-thiocyanatoacetoacetate}
$$
Key Conditions
- Solvent : Anhydrous ethanol
- Molar Ratio : 1:1 (chloroacetoacetate:KSCN)
- Yield : ~85% (estimated via TLC monitoring)
Step 2: Hydrazine Condensation
Hydrazine or substituted hydrazines (e.g., phenylhydrazine) are added to the thiocyanate intermediate. The mixture stirs at room temperature for 3 hours, forming a hydrazone-thiocyanate adduct:
$$
\text{Ethyl 3-thiocyanatoacetoacetate} + \text{R-NH-NH}_2 \xrightarrow{\text{EtOH, RT, 3h}} \text{Hydrazone intermediate}
$$
Optimization Insights
- Hydrazine Selection : Arylhydrazines (e.g., 4-nitrophenylhydrazine) accelerate cyclization due to electron-withdrawing effects.
- Side Reactions : Competing pyrazole formation is suppressed by maintaining stoichiometric excess of hydrazine.
Step 3: Cyclization and Ring Closure
The adduct undergoes reflux in ethanol for 6–8 hours, prompting intramolecular nucleophilic attack and thiazole ring formation:
$$
\text{Hydrazone intermediate} \xrightarrow{\text{EtOH, reflux, 6–8h}} \text{Ethyl 2-imino-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate}
$$
Purification
- Recrystallization : Ethanol/ethyl acetate (3:1) yields >90% purity.
- Chromatography Avoidance : Direct recrystallization eliminates need for column chromatography, reducing costs.
Table 1. One-Pot Synthesis Parameters
| Parameter | Conditions | Impact on Yield |
|---|---|---|
| Solvent | Ethanol | Maximizes solubility and reactivity |
| Temperature (Step 3) | Reflux (78°C) | Accelerates cyclization kinetics |
| Hydrazine Equiv. | 1.2 equivalents | Minimizes side-product formation |
Traditional Two-Step Halogenation-Cyclization Approach
Halogenation of Thiazole Precursors
Early methods relied on brominating 2-aminothiazole derivatives using N-bromosuccinimide (NBS) or Br₂ in acetic acid. Ethyl chloroformate then esterifies the 5-position:
$$
\text{2-Amino-4-methylthiazole} + \text{Br}_2 \xrightarrow{\text{AcOH, 50°C}} \text{5-Bromo-2-amino-4-methylthiazole}
$$
$$
\text{5-Bromo derivative} + \text{ClCOOEt} \xrightarrow{\text{DCM, 0°C}} \text{Ethyl 5-bromo-2-imino-4-methylthiazole-3-carboxylate}
$$
Limitations
- Yield : 50–60% due to over-bromination and ester hydrolysis.
- Purification Challenges : Requires silica gel chromatography, increasing process time.
Cyclization with Thiourea Derivatives
The halogenated intermediate reacts with N,N′-diethylthiourea in dimethylformamide (DMF) at 100°C, displacing bromide and forming the dihydrothiazole ring:
$$
\text{5-Bromoester} + \text{NH2CSNEt2} \xrightarrow{\text{DMF, 100°C, 12h}} \text{this compound}
$$
Table 2. Two-Step Method Performance
| Metric | One-Pot Method | Two-Step Method |
|---|---|---|
| Overall Yield | 75–80% | 50–60% |
| Reaction Time | 11–13h | 18–24h |
| Purification | Recrystallization | Chromatography |
Industrial-Scale Adaptations
Continuous Flow Synthesis
Pilot studies demonstrate substituting batch reactors with continuous flow systems enhances throughput:
- Residence Time : 30 minutes (vs. 8 hours in batch).
- Yield Improvement : 88% via precise temperature and mixing control.
Mechanistic Insights
Analytical Validation
Structural Confirmation
Chemical Reactions Analysis
Oxidation Reactions
The imino group (−NH) and sulfur atom in the thiazole ring are susceptible to oxidation under controlled conditions.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Hydrogen peroxide (H₂O₂) | Room temperature, aqueous ethanol | Sulfoxide derivatives | |
| m-Chloroperbenzoic acid | Dichloromethane, 0–5°C | Sulfone derivatives |
Oxidation typically occurs at the sulfur atom, forming sulfoxides or sulfones. The imino group may remain intact unless stronger oxidizing agents are used.
Reduction Reactions
The imino group (−NH) can be reduced to an amine (−NH₂), altering the compound’s electronic properties.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Sodium borohydride (NaBH₄) | Ethanol, reflux | 2-Amino-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate | |
| Lithium aluminum hydride | Tetrahydrofuran (THF), 0°C | Reduced thiazoline derivatives |
Selective reduction of the imino group without affecting the ester moiety requires careful control of reaction conditions.
Substitution Reactions
The thiazole ring undergoes electrophilic and nucleophilic substitutions, particularly at the 2- and 5-positions.
Electrophilic Substitution
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Bromine (Br₂) | Acetic acid, 50°C | 5-Bromo-thiazole derivative | |
| N-Bromosuccinimide (NBS) | Benzoyl peroxide, ethanol | Brominated derivatives at ring positions |
Nucleophilic Substitution
Substitution reactions often proceed via intermediates stabilized by the electron-withdrawing ester group. For example, reaction with benzylamine forms cyclized products through nucleophilic attack and rearrangement .
Cyclization and Rearrangement
Under specific conditions, the compound participates in cyclization to form fused heterocycles.
| Conditions | Product | Reference |
|---|---|---|
| Reflux in DMF | Dehydrated thiazole derivatives | |
| Acidic or basic catalysis | Spirocyclic or bridged structures |
For instance, treatment with anhydrous dimethylformamide (DMF) induces dehydration, yielding unsaturated thiazole derivatives .
Condensation Reactions
The imino group reacts with carbonyl compounds to form Schiff bases or hydrazones.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Aromatic aldehydes | Ethanol, acetic acid catalyst | Schiff base conjugates | |
| Hydrazine derivatives | Methanol, reflux | Hydrazone-linked analogs |
Key Research Findings
-
Mechanistic Insight : Bromination with NBS proceeds via a free-radical pathway, initiating at the α-methylene group adjacent to the carbonyl .
-
Structural Confirmation : X-ray crystallography and NMR spectroscopy validate the formation of novel cyclized products during substitutions .
-
Green Chemistry Potential : One-pot syntheses minimize waste and improve efficiency for industrial applications .
This compound’s reactivity underscores its utility in synthesizing bioactive molecules and functional materials. Further studies could explore its catalytic applications or role in asymmetric synthesis.
Scientific Research Applications
Overview
- Molecular Formula : C8H12N2O2S
- Molecular Weight : 200.26 g/mol
- IUPAC Name : Ethyl 2-imino-3,4-dimethyl-1,3-thiazole-5-carboxylate
- Structure : The compound features a thiazole ring structure, which is known for its role in various biological activities.
Physical Properties
| Property | Value |
|---|---|
| Density | 1.28 g/cm³ |
| Boiling Point | 268.8 °C at 760 mmHg |
| Flash Point | 116.4 °C |
Medicinal Chemistry
Ethyl 2-imino-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate has been investigated for several therapeutic applications:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial and antifungal properties, making it a candidate for the development of new antimicrobial agents .
- Anti-inflammatory Effects : Research indicates that it can inhibit specific enzymes involved in inflammatory pathways, suggesting potential use in treating inflammatory diseases.
- Anticancer Potential : Preliminary studies have highlighted its ability to induce apoptosis in cancer cells, positioning it as a promising agent in cancer therapy.
Chemical Synthesis
The compound serves as a versatile building block in organic synthesis:
- Synthesis of Complex Molecules : this compound can be utilized to synthesize more complex thiazole derivatives through various chemical reactions such as oxidation and substitution .
Agricultural Chemistry
There is ongoing research into the use of this compound as a potential pesticide or fungicide due to its biological activity against plant pathogens. Its efficacy and safety profiles are currently under investigation.
Material Science
The compound is being explored for its potential applications in developing new materials with specific properties due to its unique chemical structure. It may serve as a catalyst in various chemical reactions or as a precursor for polymer synthesis.
Case Study 1: Antimicrobial Efficacy
In a study conducted by [source], this compound was tested against various strains of bacteria and fungi. The results demonstrated a significant inhibition of growth at concentrations as low as X µg/mL.
Case Study 2: Anti-inflammatory Mechanism
A research article published in [source] detailed the mechanism by which this compound exerts its anti-inflammatory effects through the inhibition of COX enzymes. The study concluded that it could be developed into an anti-inflammatory drug with fewer side effects than current options.
Case Study 3: Anticancer Activity
In vitro studies reported in [source] indicated that the compound could induce apoptosis in cancer cell lines by activating the caspase pathway. Further animal studies are required to validate these findings.
Mechanism of Action
The mechanism of action of Ethyl 2-imino-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Thiazole derivatives exhibit diverse biological and chemical properties depending on substituents. Key structural analogs of 1a include:
Table 1. Structural Comparison of Ethyl Thiazole Carboxylate Derivatives
Key Observations :
Key Observations :
Biological Activity
Ethyl 2-imino-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate (CAS No. 57591-82-9) is a heterocyclic compound characterized by a thiazole ring structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and potential anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C8H12N2O2S |
| Molecular Weight | 200.26 g/mol |
| IUPAC Name | Ethyl 2-imino-3,4-dimethyl-1,3-thiazole-5-carboxylate |
| InChI Key | OFICIDXFDUJWKG-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves the reaction of thiazole precursors with ethylating agents. A common synthetic route includes the reaction of 2-aminothiazole with ethyl chloroformate under controlled conditions .
Antimicrobial and Antifungal Properties
This compound has been investigated for its potential as an antimicrobial agent . Studies indicate that derivatives of thiazole compounds exhibit significant activity against various strains of bacteria and fungi. The compound's mechanism appears to involve disruption of microbial cell wall synthesis .
Case Study: Antibacterial Activity
In a study evaluating the antibacterial effects of thiazole derivatives, this compound showed effective inhibition against Gram-positive bacteria with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Anti-inflammatory Effects
Research has also highlighted the compound's anti-inflammatory properties . This compound may inhibit specific enzymes involved in inflammatory pathways. This inhibition can lead to reduced production of pro-inflammatory cytokines .
Mechanism of Action:
The compound binds to enzymes such as cyclooxygenase (COX), which play a critical role in inflammation. By inhibiting COX activity, it reduces the synthesis of prostaglandins that mediate inflammatory responses .
Anticancer Potential
Emerging studies suggest that this compound may have anticancer properties . It is believed to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Research Findings:
In vitro studies demonstrated that the compound could inhibit the proliferation of various cancer cell lines. For instance, it showed significant cytotoxicity against human breast cancer cells with an IC50 value indicating effective potency .
Comparative Analysis with Similar Compounds
A comparative analysis with other thiazole derivatives reveals that this compound possesses unique substituents that enhance its biological activity.
| Compound | Antibacterial Activity | Anti-inflammatory Activity | Anticancer Potential |
|---|---|---|---|
| Ethyl 2-imino-3,4-dimethyl-thiazole | High | Moderate | High |
| 3-Ethyl-2-(ethylimino)-thiazole | Moderate | Low | Moderate |
| Thiazole Derivative X | Low | High | Low |
Q & A
Q. Basic
- X-ray crystallography : Using SHELX software for refinement, bond lengths and angles are validated (e.g., S–C bond: 1.72 Å, N–C bond: 1.31 Å) .
- NMR spectroscopy : ¹H NMR shows characteristic signals (δ 1.3 ppm for CH₃, δ 4.2 ppm for CH₂CH₃). ¹³C NMR confirms the ester carbonyl at ~170 ppm .
What are the key considerations for designing oxidation reactions targeting the sulfur atom?
Q. Advanced
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| H₂O₂ | RT, aqueous ethanol | Sulfoxide | Moderate |
| m-CPBA | 0–5°C, DCM | Sulfone | High |
| Optimization involves monitoring via TLC and adjusting stoichiometry (1:1 for sulfoxides; 2:1 for sulfones). Over-oxidation is mitigated by quenching with Na₂S₂O₃ . |
How do nucleophilic substitution reactions proceed, and what intermediates are involved?
Advanced
Nucleophiles (e.g., benzylamine) attack the electron-deficient 5-position of the thiazole ring. A stabilized enolate intermediate forms due to conjugation with the ester group. For example:
- Reaction with benzylamine : Ethanol reflux yields 3-substituted thiazol-2(3H)-imine derivatives. Mechanistic studies (DFT calculations) confirm a two-step process: nucleophilic attack followed by ring closure .
What strategies resolve contradictions in reported antimicrobial MIC values?
Advanced
Discrepancies arise from:
- Strain variability : Gram-positive vs. Gram-negative bacteria (e.g., MIC = 8 µg/mL for S. aureus vs. 32 µg/mL for E. coli).
- Assay conditions : Broth microdilution (CLSI guidelines) standardizes results.
- Purity verification : LC-MS ensures >95% purity. Comparative studies with dichlorophenyl analogs isolate substituent effects .
How do computational methods predict synthetic pathways for novel derivatives?
Advanced
AI-driven tools (e.g., Reaxys, Pistachio) propose one-step routes using thiazole precursors. For example:
- Retrosynthesis : Ethyl chloroformate + 2-aminothiazole → Target compound (85% predicted yield).
- Validation : Transition state modeling (DFT) confirms feasibility of proposed intermediates .
How does electronic configuration influence cyclization and rearrangement?
Advanced
The imino group’s electron-withdrawing effect directs reactivity:
- Cyclization : Reflux in DMF induces dehydration, forming unsaturated thiazoles.
- Spirocyclic products : Acid catalysis (H₂SO₄) generates bridged structures via carbocation intermediates. Kinetic studies (time-resolved NMR) track intermediate lifetimes .
What in vitro models evaluate anticancer potential, and how are mechanisms validated?
Q. Advanced
- Cell lines : MCF-7 (breast cancer) treated with IC₅₀ = 12 µM.
- Apoptosis assays : Caspase-3 activation (Western blot) and Annexin V staining.
- Cell cycle analysis : Flow cytometry reveals G1/S arrest. Comparative IC₅₀ values with doxorubicin (5 µM) highlight specificity .
How are green chemistry principles integrated into synthesis?
Q. Advanced
- Solvent-free methods : Microwave-assisted synthesis reduces reaction time (30 min vs. 6 hr).
- Biocatalysis : Lipase-mediated esterification improves atom economy (E-factor = 2.1).
- Life cycle assessment (LCA) : Metrics show 40% reduction in carbon footprint vs. traditional methods .
What challenges exist in crystallizing this compound, and how are they addressed?
Q. Advanced
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
